5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of Riociguat, a medication used to treat chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH). [, ] It belongs to the pyrazolo[3,4-b]pyridine family, which is known for its diverse pharmacological activities. [, , , ] This compound acts as a precursor in the multistep synthesis of Riociguat, providing the core structure on which further modifications are built. [, ]
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of fluorine, iodine, and nitrogen atoms. It belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is and its molecular weight is approximately 371.12 g/mol .
This compound has been synthesized and studied primarily for its role as a building block in pharmaceutical development. It has been classified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers . The synthesis of this compound can be derived from commercially available precursors, making it accessible for research and industrial applications .
The synthesis of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The synthesis is characterized by moderate reaction conditions, typically carried out at room temperature or slightly elevated temperatures to enhance yields. The total yield from these reactions can vary but has been reported to exceed 99% under optimized conditions .
The molecular structure of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine features a pyrazole ring fused with a pyridine moiety. The presence of both fluorine atoms and an iodine atom contributes to its unique reactivity profile.
Key structural data includes:
The compound can undergo various chemical reactions typical for halogenated heterocycles:
Reactions involving this compound are often conducted under controlled conditions to manage the reactivity of the halogen substituents and ensure high yields of desired products .
While specific mechanisms for 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine have not been extensively detailed in literature, pyrazolo[3,4-b]pyridine derivatives are generally known to inhibit TRK signaling pathways involved in cancer cell proliferation. This inhibition may occur through competitive binding to the active site of TRK enzymes or through allosteric mechanisms that disrupt normal receptor function .
The compound exhibits properties typical of halogenated heterocycles:
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine serves as a valuable intermediate in:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with over 300,000 documented derivatives as of 2022, primarily in the thermodynamically stable 1H-tautomeric form [5]. The inaugural monosubstituted pyrazolo[3,4-b]pyridine (R₃ = phenyl) was synthesized by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine [5]. This pioneering work laid the foundation for structural diversification, accelerated by Bülow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [5].
Halogenation emerged as a transformative strategy in the mid-20th century, driven by the strategic advantages of halogens in drug design. The incorporation of fluorine and iodine at specific positions (C3, C5, C6) profoundly influences electronic distribution, metabolic stability, and target binding affinity. Modern synthetic advances now enable regioselective halogenation, with C3-iodination proving particularly valuable for subsequent cross-coupling reactions. Over 54% of the 5,591 scientific references (including 2,400 patents) describing pyrazolo[3,4-b]pyridines have been published since 2012, reflecting intense pharmaceutical interest in halogenated variants [5]. This evolution has positioned halogenated scaffolds as versatile intermediates for targeted kinase inhibitors and other therapeutic agents.
Table 1: Key Historical Milestones in Halogenated Pyrazolo[3,4-b]pyridine Development
Time Period | Scientific Advancement | Therapeutic Impact |
---|---|---|
1908 | Ortoleva’s synthesis of first 1H-pyrazolo[3,4-b]pyridine | Foundation of scaffold accessibility |
1911 | Bülow’s N-phenyl-3-methyl derivatives | Early diversification methods |
1980s–2000s | Regioselective halogenation methodologies | Enabled rational drug design via halogen bonding |
2012–Present | Catalytic C–H functionalization & tandem reactions | Efficient synthesis of polyhalogenated variants for kinase inhibitors |
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-24-5; Molecular Formula: C₁₃H₈F₂IN₃; Molecular Weight: 371.12 g/mol) exemplifies the strategic integration of halogens for optimized drug-like properties [1] [6]. This compound features three distinct halogen-mediated design elements:
Computational analyses confirm the scaffold’s optimal geometry for kinase binding, with the pyrazolo[3,4-b]pyridine core acting as an adenine bioisostere. Molecular docking studies of analogous TRK inhibitors reveal critical interactions: the pyrazole nitrogen forms hydrogen bonds with hinge residue Glu590, while the core maintains π-stacking with Phe589. The C5-fluorine and benzyl fluorine atoms engage in orthogonal halogen bonds with Asn655 and Gly667 residues, stabilizing the DFG motif conformation [3]. This multi-faceted halogen engagement translates to enhanced binding affinity and selectivity, as demonstrated in kinase inhibition assays where fluorinated and iodinated derivatives exhibit 3- to 5-fold potency increases over non-halogenated counterparts [3].
Table 2: Impact of Halogen Substituents on Pyrazolo[3,4-b]pyridine Bioactivity
Substituent Position | Role in Target Engagement | Pharmacokinetic Influence |
---|---|---|
C5-Fluoro | Halogen bonding with Asn655; electron withdrawal | Increased metabolic stability; enhanced passive diffusion |
C3-Iodo | Steric occlusion in ATP pocket; cross-coupling site | Reduced oxidative metabolism; moderate lipophilicity increase |
N1-(2-Fluorobenzyl) | Torsional angle control via fluorine atom | Improved blood-brain barrier penetration; plasma protein binding modulation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: